CIL-102

Übersicht

Beschreibung

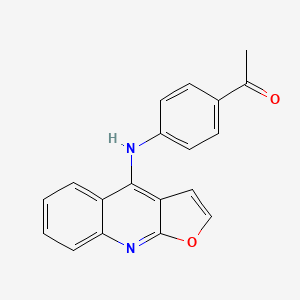

1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, also known as 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a useful research compound. Its molecular formula is C19H14N2O2 and its molecular weight is 302.3 g/mol. The purity is usually 95%.

The exact mass of the compound 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 720555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

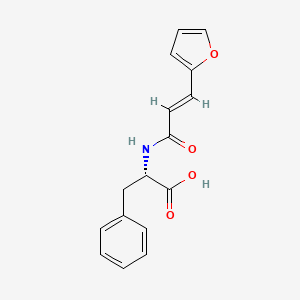

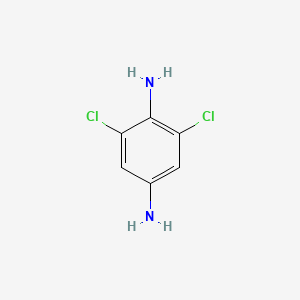

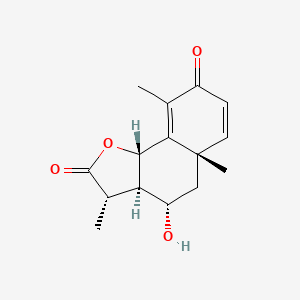

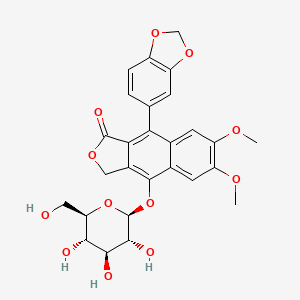

CIL-102 ist ein wichtiger Wirkstoff des Alkaloidderivats von Camptotheca acuminata, und seine Antitumoraktivität wurde bei vielen Krebsarten berichtet {svg_1} {svg_2}. Diese wertvolle biologische Eigenschaft des Wirkstoffs macht ihn zu einem potenziellen Kandidaten für die Krebsbehandlung.

2. Hemmung der Zellmigration und -invasion in Darmkrebszellen Untersuchungen haben gezeigt, dass die Behandlung mit this compound nicht nur die Zytotoxizität von Zellen und die Produktion von reaktiven Sauerstoffspezies (ROS) erhöht, sondern auch die Zellmigration und -invasion in DLD-1-Zellen verringert {svg_3}. Dies deutet darauf hin, dass this compound zur Hemmung der Migration und Invasion von Darmkrebszellen eingesetzt werden könnte.

Induktion der Apoptose

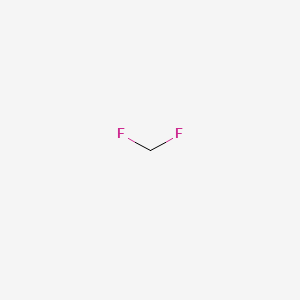

Es wurde festgestellt, dass this compound in menschlichen Magenkrebszellen Apoptose induziert {svg_4}. Dies bedeutet, dass es den programmierten Tod von Krebszellen auslösen kann, was ein entscheidender Aspekt der Krebsbehandlung ist.

Erhöhte ROS-Produktion

Die Behandlung mit this compound wurde mit einer erhöhten ROS-Produktion in Verbindung gebracht {svg_5}. ROS oder reaktive Sauerstoffspezies sind chemisch reaktive Moleküle, die Sauerstoff enthalten. Übermäßige Mengen davon können Zellstrukturen schädigen und zum Zelltod führen.

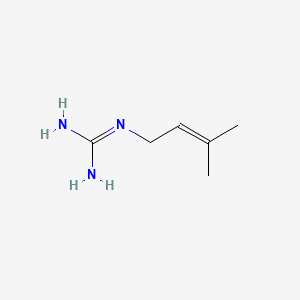

5. Induktion der Zellzyklus-G2/M-Arrest Durch die Inaktivierung von CDK1/Cyclin B1 wurde festgestellt, dass die Behandlung mit this compound die Zellzyklus-G2/M-Arrest von Magenkrebszellen induziert {svg_6}. Dies bedeutet, dass es den Zellzyklus in der G2/M-Phase stoppen kann, wodurch verhindert wird, dass sich die Zellen teilen und so das Wachstum des Krebses gehemmt wird.

Upregulation von ERP29 und FUMH

Es wurde festgestellt, dass this compound ERP29 und FUMH hochreguliert, wodurch die Migration und Invasion von Darmkrebszellen gehemmt wird {svg_7}. ERP29 und FUMH sind Proteine, die an verschiedenen zellulären Prozessen beteiligt sind, und ihre Hochregulierung könnte möglicherweise verwendet werden, um das Fortschreiten von Darmkrebs zu hemmen.

Wirkmechanismus

CIL-102, also known as 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a major active agent of Camptotheca acuminata’s alkaloid derivative . It has been reported to have anti-tumorigenic activity in many types of cancer .

Target of Action

This compound’s primary targets include tubulin and the proteins ERP29 and FUMH . Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport . ERP29 and FUMH are proteins that have been identified to inhibit the migration and invasiveness of colorectal cancer cells .

Mode of Action

This compound interacts with its targets in several ways. It binds to tubulin, disrupting microtubule organization . This interaction leads to mitotic arrest and apoptosis . In addition, this compound upregulates the proteins ERP29 and FUMH, which results in the inhibition of cell migration and invasiveness in colorectal cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It triggers the extrinsic apoptosis pathway through the activation of Fas-L, caspase-8, and the induction of Bid cleavage and cytochrome c release . It also mediates apoptosis and G2/M cell cycle arrest by phosphorylating the Jun N-terminus kinase (JNK1/2) signaling pathway . This results in the expression of NFκB p50, p300, and CREB-binding protein (CBP) levels, and in the induction of p21 and GADD45 .

Pharmacokinetics

The compound’s ability to inhibit cell growth dose-dependently suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

This compound’s action results in several molecular and cellular effects. It induces cell cycle arrest and apoptosis in cancer cells . It also increases the cytotoxicity of cells and the production of Reactive Oxygen Species (ROS), while decreasing cell migration and invasiveness .

Action Environment

The environment in which this compound acts can influence its action, efficacy, and stability. For instance, in steroid-reduced conditions that mimic the environment under androgen deprivation therapy, this compound derivatives have been shown to inhibit the tumorigenicity of castration-resistant prostate cancer .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone plays a crucial role in biochemical reactions, particularly in inhibiting tubulin polymerization, which is essential for cell division. This compound interacts with several enzymes and proteins, including tubulin, leading to the induction of apoptosis in cancer cells . The interaction with tubulin prevents the formation of microtubules, thereby disrupting the mitotic spindle and halting cell division . Additionally, 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone has been shown to interact with proteins involved in the apoptotic pathway, such as caspase-3 and caspase-9, enhancing their activity and promoting programmed cell death .

Cellular Effects

1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by increasing the production of reactive oxygen species (ROS) and activating the JNK MAPK/p300 signaling pathway . This compound also inhibits cell migration and invasion by upregulating endoplasmic reticulum resident protein 29 (ERP29) and fumarase (FUMH), which are involved in cellular stress responses . Furthermore, 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone affects gene expression by modulating the activity of transcription factors and altering the expression of genes related to cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the colchicine binding site on tubulin, preventing tubulin polymerization and disrupting microtubule dynamics . This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis through the activation of caspase-3 and caspase-9 . Additionally, 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone modulates gene expression by interacting with transcription factors and coactivators, such as p300/CBP, which are involved in chromatin remodeling and transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods . In vitro studies have shown that the induction of apoptosis and inhibition of cell migration and invasion by this compound are time-dependent, with significant effects observed within 24 to 48 hours of treatment . Long-term exposure to 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone can lead to sustained inhibition of cell proliferation and increased cell death .

Dosage Effects in Animal Models

The effects of 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone vary with different dosages in animal models. At low doses, the compound exhibits anti-tumorigenic activity without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant anti-tumor activity . The therapeutic window for this compound is narrow, necessitating careful dose optimization in preclinical studies .

Metabolic Pathways

1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular targets and contribute to the overall biological activity of the compound . The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and redox balance .

Transport and Distribution

The transport and distribution of 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects . The distribution of the compound within tissues is influenced by its physicochemical properties, including solubility and lipophilicity .

Subcellular Localization

The subcellular localization of 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . It can also be found in the endoplasmic reticulum and mitochondria, where it modulates cellular stress responses and apoptosis . The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c1-12(22)13-6-8-14(9-7-13)20-18-15-4-2-3-5-17(15)21-19-16(18)10-11-23-19/h2-11H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDPGTFIMDGXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=C3C=COC3=NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80328052 | |

| Record name | CIL-102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479077-76-4 | |

| Record name | CIL-102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

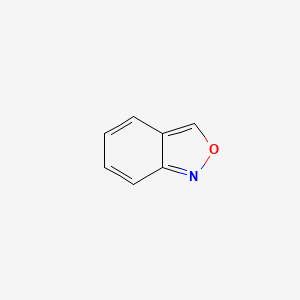

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1196917.png)